molecular formula C14H20N2O2 B128812 Benzyl 4-(aminomethyl)piperidine-1-carboxylate CAS No. 157023-34-2

Benzyl 4-(aminomethyl)piperidine-1-carboxylate

Cat. No. B128812
M. Wt: 248.32 g/mol
InChI Key: ABJVEAFRFGTATH-UHFFFAOYSA-N
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Patent
US06472526B1

Procedure details

22.2 g (0.2 mol) of 4-aminomethylpiperidine was dissolved in 250 ml of toluene and 21.2 g (0.2 mol) of benzaldehyde was added thereto. The reaction mixture was refluxed for 3 hours with Dean-stack to remove water, and then cooled down to 0° C. 34.2 g (0.2 mol) of benzylchloroformate was added slowly thereto while stirring. The mixture was stirred at room temperature for 3 hours and 220 ml of 1N aqueous KHSO4 solution was added thereto. The mixture was extracted three times with 200 ml of diethylether, and the aqueous layer was basified with 1N aqueous sodium hydroxide solution. The aqueous solution was saturated with sodium chloride. The aqueous layer was extracted three times with 100 ml of dichloromethane, dried over anhydrous magnesium sulfate and distilled under reduced pressure to give 38 g (Yield 91%, Molecular weight 248) of the title compound.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
34.2 g
Type
reactant
Reaction Step Three
Name
Quantity
220 mL
Type
reactant
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.C(=O)C1C=CC=CC=1.[CH2:17]([O:24][C:25](Cl)=[O:26])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.OS([O-])(=O)=O.[K+]>C1(C)C=CC=CC=1>[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][N:6]([C:25]([O:24][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:26])[CH2:5][CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
NCC1CCNCC1
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
21.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
34.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Step Four
Name
Quantity
220 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours with Dean-stack
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to remove water
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with 200 ml of diethylether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with 100 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCC1CCN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.